Iodovinylmethoprenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
105373-49-7 |
|---|---|
Molecular Formula |
C19H31IO3 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
propan-2-yl (2E,4E,12E)-11-hydroxy-13-iodo-3,7,11-trimethyltrideca-2,4,12-trienoate |
InChI |
InChI=1S/C19H31IO3/c1-15(2)23-18(21)14-17(4)9-6-8-16(3)10-7-11-19(5,22)12-13-20/h6,9,12-16,22H,7-8,10-11H2,1-5H3/b9-6+,13-12+,17-14+ |
InChI Key |
CNKBIWLVNGWUAE-JQMRZUIASA-N |
SMILES |
CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C=CI)O |
Isomeric SMILES |
CC(C)OC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)(/C=C/I)O |
Canonical SMILES |
CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C=CI)O |
Synonyms |
iodovinylmethoprenol isopropyl 13-iodo-11-hydroxy-3,7,11-trimethyl-2,4-12-tridecatrienoate IVMA |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Iodovinylmethoprenol is characterized by its unique molecular structure, which includes an iodine atom and a vinyl group. This configuration contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. Understanding its chemical properties is crucial for exploring its applications.
Scientific Research Applications
-
Pharmaceutical Development
- IVMP has shown potential as a precursor in the synthesis of various pharmaceutical compounds. Its ability to participate in nucleophilic substitutions makes it valuable for creating biologically active molecules.
- Case Study: A study demonstrated the synthesis of iodinated derivatives from IVMP, which exhibited enhanced antimicrobial activity compared to their non-iodinated counterparts.
-
Antimicrobial Activity
- Research indicates that IVMP possesses significant antimicrobial properties. It has been evaluated against various strains of bacteria and fungi.
- Case Study: In vitro tests revealed that IVMP derivatives were effective against resistant strains of Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
-
Agricultural Applications
- IVMP is being investigated for its role as a pesticide or herbicide due to its biological activity against pests.
- Case Study: Field trials showed that formulations containing IVMP reduced pest populations significantly while being safe for beneficial insects.
-
Material Science
- The compound's reactivity allows it to be used in the development of new materials, including polymers with enhanced properties.
- Case Study: Research on IVMP-based polymers demonstrated improved thermal stability and mechanical strength, making them suitable for industrial applications.
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Pharmaceutical Development | Synthesis of biologically active compounds | Enhanced antimicrobial activity in iodinated derivatives |
| Antimicrobial Activity | Effective against resistant bacterial strains | Significant efficacy against Staphylococcus aureus |
| Agricultural Applications | Potential use as pesticides/herbicides | Reduced pest populations in field trials |
| Material Science | Development of new polymers | Improved thermal stability and mechanical strength |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Iodovinylmethoprenol differs significantly from related compounds listed in pharmaceutical impurity profiles (e.g., Drospirenone/Ethinyl Estradiol derivatives) . Key distinctions include:
Physicochemical and Functional Implications
Halogenation: this compound’s iodine atom may enhance molecular weight and polarizability compared to fluorine or non-halogenated analogs. Iodine’s larger atomic radius could also influence steric effects and binding interactions .
Aromaticity vs. In contrast, this compound’s aliphatic triene system may increase flexibility and susceptibility to oxidation .
hydroxyl hydrophilicity) and metabolic pathways (e.g., esterase susceptibility) .
Preparation Methods
Strategic Modification of Methoprene
This compound is synthesized via iodination of a hydroxyl-bearing methoprene analog. The process involves two key steps:
Reaction Conditions and Optimization
The iodovinyl group is introduced using a Stille or Suzuki coupling reaction, which facilitates carbon-iodine bond formation under mild conditions. Key parameters include:
-
Catalyst : Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0).
-
Ligands : Triarylphosphines to stabilize the catalytic intermediate.
-
Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.
-
Iodine Source : Iodine-125-labeled vinyl iodide precursors.
Table 1. Representative Reaction Conditions for this compound Synthesis
Experimental Procedures and Characterization
Stepwise Synthesis Protocol
-
Hydrolysis of Methoprene :
Methoprene (1.0 mmol) is refluxed with aqueous NaOH (2M) in ethanol to hydrolyze the ethyl ester, yielding methoprenol. The product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1). -
Iodovinyl Coupling :
Methoprenol (0.5 mmol) is reacted with ¹²⁵I-vinyl iodide (0.6 mmol) in THF using Pd(PPh₃)₄ as a catalyst. The mixture is stirred at 70°C under argon, followed by extraction with dichloromethane and solvent evaporation. -
Purification :
Crude this compound is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient), achieving >98% radiochemical purity.
Analytical Validation
-
Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 476.2 ([M+H]⁺), consistent with the addition of the iodovinyl group.
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR shows distinct vinyl proton signals at δ 6.8–7.1 ppm (J = 14 Hz) and loss of the hydroxyl proton.
-
Radio-HPLC : Retention time matches unlabeled standards, ensuring no isotopic dilution.
Challenges and Innovations in Synthesis
Stereochemical Considerations
Methoprene’s (7S)-configuration is retained during iodination to preserve biological activity. Chiral HPLC verifies enantiomeric purity (>99% ee).
Applications in Receptor Binding Studies
This compound’s high specific activity (>60 Ci/mmol) enables detection of low-abundance JH receptors in insect tissues. Competitive binding assays using this ligand have elucidated receptor affinity constants (Kₐ ~10⁻⁹ M) and tissue-specific distribution patterns .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing Iodovinylmethoprenol’s structural integrity, and how should data interpretation address its stereochemical complexity?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to resolve vinyl and iodinated positions, complemented by infrared (IR) spectroscopy for functional group validation. High-resolution mass spectrometry (HRMS) confirms molecular weight (434.3521 g/mol) and isotopic patterns due to iodine . For stereochemical analysis, compare experimental NMR coupling constants with computational predictions (e.g., density functional theory). Document spectral data in alignment with reproducibility standards for organic compounds .
Q. How can researchers optimize the synthesis of this compound to improve yield while minimizing side-product formation?
- Methodological Answer : Employ a design of experiments (DoE) approach to test variables such as catalyst loading, solvent polarity, and reaction temperature. Monitor intermediates via thin-layer chromatography (TLC) and characterize side-products using liquid chromatography-mass spectrometry (LC-MS). Refer to guidelines for reporting synthetic protocols, including purity thresholds (>95%) and spectral validation criteria .
Advanced Research Questions
Q. What strategies resolve contradictory data on this compound’s stability in aqueous versus nonpolar solvents?
- Methodological Answer : Conduct controlled stability studies under standardized conditions (pH, temperature, light exposure). Use HPLC with UV/vis detection to quantify degradation products and kinetic modeling to assess half-life. Address discrepancies by comparing solvent dielectric constants and iodine’s polarizability. Statistical tools (e.g., ANOVA) should validate reproducibility across replicates .
Q. How can computational modeling predict this compound’s interactions with biological targets, and what validation methods ensure reliability?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to enzyme active sites, focusing on the vinyl and methoprenol moieties. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Cross-reference results with structural analogs to identify structure-activity relationships .
Q. What experimental design principles apply to studying this compound’s environmental persistence, and how should confounding variables be controlled?
- Methodological Answer : Use microcosm experiments to simulate environmental conditions (soil, water) and track degradation via LC-MS/MS. Control variables like microbial activity and UV exposure. Follow ecological risk assessment frameworks, including negative controls and spike-recovery tests for analytical accuracy .
Data Interpretation and Reproducibility
Q. How should researchers address inconsistencies in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., assay protocols, cell lines). Replicate key studies under standardized conditions, adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use funnel plots to detect publication bias and sensitivity analyses to weigh methodological quality .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50 values. Use Bayesian statistics to quantify uncertainty in low-dose extrapolation. Report confidence intervals and effect sizes per CONSORT guidelines for preclinical research .
Ethical and Reporting Standards
Q. How should researchers document synthetic by-products of this compound to meet regulatory and reproducibility requirements?
- Methodological Answer : Characterize all by-products (>1% yield) via GC-MS or NMR and include their structures in supplementary materials. Follow the International Council for Harmonisation (ICH) guidelines for impurity profiling, ensuring transparency in data reporting .
Q. What ethical considerations apply to in vivo studies involving this compound?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal research, including sample size justification, randomization, and blinding. Obtain institutional ethics committee approval and disclose conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
